3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile
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Overview
Description
3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile: is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxy group, and a nitrile group attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile typically involves the bromination of 4-hydroxy-5-methoxyphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in bromination and hydroxylation reactions .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives are explored for their pharmacological properties .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound can modulate enzyme activity by acting as a substrate or inhibitor, depending on the context .
Comparison with Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-hydroxyphenylacetonitrile: Lacks the methoxy group, affecting its chemical properties and biological activity.
3-Bromo-5-methoxyphenylacetonitrile:
Uniqueness: 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMARCRAWRNPBBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335052 |
Source
|
Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81038-44-0 |
Source
|
Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81038-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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